BenchChemオンラインストアへようこそ!

(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone

Lipophilicity Membrane permeability CNS drug design

(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone (CAS 90210-23-4) is a synthetic piperazine-benzamide hybrid with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. The compound features a 4-hydroxybenzoyl group linked to an N-isopropylpiperazine ring, a scaffold commonly exploited in medicinal chemistry for modulating physicochemical and pharmacokinetic properties.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 90210-23-4
Cat. No. B3058570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone
CAS90210-23-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H20N2O2/c1-11(2)15-7-9-16(10-8-15)14(18)12-3-5-13(17)6-4-12/h3-6,11,17H,7-10H2,1-2H3
InChIKeyILKHFVMVAPOCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone (CAS 90210-23-4): Physicochemical Profile & Procurement-Relevant Differentiation


(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone (CAS 90210-23-4) is a synthetic piperazine-benzamide hybrid with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. The compound features a 4-hydroxybenzoyl group linked to an N-isopropylpiperazine ring, a scaffold commonly exploited in medicinal chemistry for modulating physicochemical and pharmacokinetic properties . It is primarily employed as a versatile building block in the synthesis of bioactive molecules and is commercially available at purities up to 98% .

Why (4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone Cannot Be Replaced by Common N-Alkyl Piperazine Analogs


Piperazine-benzamide derivatives are not functionally interchangeable; subtle variations in N-alkyl substitution profoundly alter lipophilicity, hydrogen-bonding capacity, and molecular flexibility. For researchers and procurement specialists, substituting (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone with its N-methyl analog (CAS 85858-94-2) or the unsubstituted piperazine (CAS 563538-33-0) introduces measurable shifts in logP, polar surface area, and hydrogen-bond donor count that can compromise membrane permeability, CNS penetration, and downstream synthetic fidelity . The quantitative evidence below demonstrates why these seemingly minor structural changes invalidate one-to-one replacement.

Quantitative Differentiation of (4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone Against Closest Analogs


LogP Advantage: 1.43 vs. 0.66 (N‑Methyl) and 0.70 (Unsubstituted Piperazine)

The target compound exhibits a calculated logP of 1.43, which is 2.2‑fold higher than the N‑methyl analog (logP 0.66) and 2.0‑fold higher than the unsubstituted piperazine (logP 0.70) . Increased lipophilicity is predictive of enhanced passive membrane diffusion and blood‑brain barrier penetration, critical parameters in CNS‑targeted drug discovery.

Lipophilicity Membrane permeability CNS drug design

Hydrogen‑Bond Donor Count: 1 vs. 2 (Unsubstituted Piperazine)

The target compound possesses a single hydrogen‑bond donor (the phenolic –OH), whereas the unsubstituted piperazine analog (CAS 563538-33-0) contains two (phenolic –OH plus secondary amine N–H) . Reducing the hydrogen‑bond donor count from 2 to 1 lowers the compound’s polarity and is expected to improve oral absorption and CNS penetration, consistent with Lipinski’s Rule of Five.

Hydrogen bonding Oral bioavailability Lipinski rule

Polar Surface Area (PSA): 43.8 Ų vs. 52.6 Ų (Unsubstituted Piperazine)

The topological polar surface area (TPSA) of the target compound is 43.8 Ų, which is 16.7% lower than the 52.6 Ų of the unsubstituted piperazine analog . A TPSA below 60–70 Ų is generally required for efficient CNS penetration; the 43.8 Ų value places the isopropyl derivative well within the CNS‑favorable range, whereas the unsubstituted analog approaches the upper limit.

Polar surface area Blood‑brain barrier CNS penetration

Rotatable Bond Count: 2 vs. 1 (Unsubstituted Piperazine)

The isopropyl group introduces an additional rotatable bond (2 vs. 1 in the unsubstituted piperazine analog), increasing conformational flexibility . While excessive flexibility can penalize binding affinity through entropic costs, moderate flexibility may enable induced‑fit interactions with protein targets, potentially broadening the target profile.

Molecular flexibility Conformational entropy Target binding

Molecular Weight: 248.3 Da vs. 220.3 Da (N‑Methyl) and 206.2 Da (Unsubstituted)

The target compound’s molecular weight of 248.3 Da is 12.7% higher than the N‑methyl analog (220.3 Da) and 20.4% higher than the unsubstituted piperazine (206.2 Da) . All three compounds fall within the classical lead‑like space (MW < 350 Da), but the incremental mass increase of the isopropyl group may slow metabolic clearance by providing steric shielding of the piperazine ring.

Molecular weight Pharmacokinetics Lead‑likeness

Commercial Purity Benchmark: 98% vs. Typical 95–97% for Analogs

The target compound is routinely available at 98% purity (Leyan, Cat. 1748327), whereas the N‑methyl analog is typically offered at 95–97% purity . Higher purity reduces the risk of confounding impurities in biological assays and simplifies downstream synthetic steps, lowering overall project cost by minimizing re‑purification efforts.

Chemical purity Reproducibility Procurement specification

High‑Value Application Scenarios for (4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone Driven by Physicochemical Differentiation


CNS Drug Discovery: Designing Brain‑Penetrant Candidates

The combination of a logP of 1.43 and a TPSA of 43.8 Ų makes this compound an ideal starting scaffold for CNS‑targeted programs. Its reduced polar surface area relative to the unsubstituted analog (52.6 Ų) enhances the probability of crossing the blood‑brain barrier, while the single hydrogen‑bond donor limits efflux transporter recognition .

Oral Bioavailability Optimization in Lead Series

With only one hydrogen‑bond donor and two rotatable bonds, the compound aligns well with oral drug‑likeness criteria. Replacing the unsubstituted piperazine (HBD = 2) with this isopropyl derivative removes a polar N–H, improving predicted intestinal absorption and reducing first‑pass metabolic susceptibility .

Multi‑Step Synthesis Requiring High‑Purity Building Blocks

The availability of 98% purity material (Leyan) minimizes side‑product formation in subsequent reactions, particularly in amide coupling or N‑alkylation steps where impurities can propagate. This purity advantage directly reduces purification costs in gram‑to‑kilogram scale‑up workflows .

Conformational Flexibility Screening for Induced‑Fit Targets

The additional rotatable bond (2 vs. 1) introduced by the isopropyl group provides conformational degrees of freedom that may be exploited in fragment‑based drug discovery or when targeting flexible protein pockets that undergo induced‑fit conformational changes .

Quote Request

Request a Quote for (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.